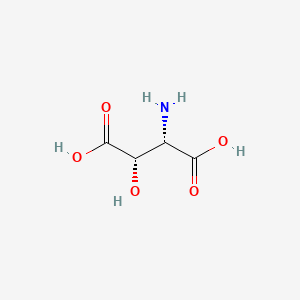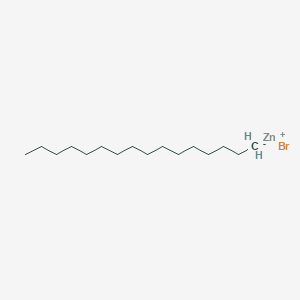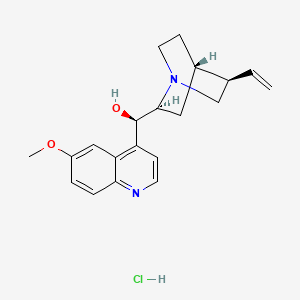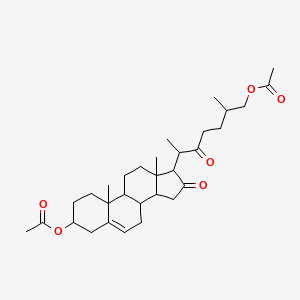
Allyl(chloromethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(chloromethyl)dimethylsilane: is an organosilicon compound with the molecular formula C6H13ClSi . It is a clear, slightly yellow liquid with a molecular weight of 148.71 g/mol . This compound is known for its reactivity due to the presence of both allyl and chloromethyl functional groups, making it valuable in various chemical syntheses and industrial applications.
Wirkmechanismus
Target of Action
Allyl(chloromethyl)dimethylsilane is a versatile reagent used in organic synthesis. Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions . The compound’s active chlorine atom makes it particularly reactive towards nucleophiles .
Mode of Action
The mode of action of this compound involves its interaction with other organic compounds through nucleophilic substitution reactions . The presence of the active chlorine atom in the molecule allows it to react with various nucleophiles, leading to the formation of new compounds .
Biochemical Pathways
This compound is primarily used in the synthesis of other organic compounds . It participates in reactions that lead to the formation of new carbon-silicon bonds, contributing to the synthesis of organosilicon polymers . It’s also used in the silylation of silicic acid .
Pharmacokinetics
Its physical properties such as boiling point (63-66 °c/50 mmhg), density (0907 g/mL at 25 °C), and refractive index (n20/D 1449) can influence its behavior in a chemical reaction .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene and in the O-silylation of phenyl sulfones .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a well-ventilated place and its container should be kept tightly closed . It’s also flammable, so it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl(chloromethyl)dimethylsilane can be synthesized through the reaction of allyl chloride with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Allyl(chloromethyl)dimethylsilane undergoes substitution reactions where the chlorine atom can be replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
N,N-Dichloroarenesulfonamides: Used in chloroamination reactions.
Electrophiles: Various electrophiles can be used for addition reactions.
Bases: Such as sodium hydride, are used to facilitate substitution reactions.
Major Products:
Chloroamination Products: Formed from reactions with N,N-dichloroarenesulfonamides.
Heterocyclic Compounds: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl(chloromethyl)dimethylsilane is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds. It is also used in the synthesis of polymers and other advanced materials .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s reactivity makes it a potential candidate for the development of new pharmaceuticals and biologically active molecules .
Industry: In industrial applications, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its ability to undergo various chemical reactions makes it versatile for creating customized materials .
Vergleich Mit ähnlichen Verbindungen
Allyl(dimethyl)chlorosilane: Similar in structure but lacks the chloromethyl group.
Diallyl(dimethyl)silane: Contains two allyl groups instead of one.
Vinyl(chloromethyl)dimethylsilane: Contains a vinyl group instead of an allyl group.
Uniqueness: Allyl(chloromethyl)dimethylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds .
Eigenschaften
CAS-Nummer |
75422-66-1 |
|---|---|
Molekularformel |
C16H24 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
2-ethyl-1,1,3,3,5-pentamethyl-2H-indene |
InChI |
InChI=1S/C16H24/c1-7-14-15(3,4)12-9-8-11(2)10-13(12)16(14,5)6/h8-10,14H,7H2,1-6H3 |
InChI-Schlüssel |
RJRNJUIFZKGOCP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC=C)CCl |
Kanonische SMILES |
CCC1C(C2=C(C1(C)C)C=C(C=C2)C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















